![molecular formula C15H15N5O2S2 B2885021 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034289-97-7](/img/structure/B2885021.png)
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide” belongs to the class of imidazo[2,1-b][1,3]thiazoles . These compounds are known for their broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazoles is typically based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures including an imidazole ring and a thiazole ring . The spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides additional opportunities to use them as catalysts in asymmetric synthesis .Chemical Reactions Analysis
The reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions: the product was formed upon heating the reagent mixture in PhH for 2–4 h, and the type of product depended on the structure of the starting reagents .Scientific Research Applications
Antitubercular Activity
This compound has been investigated for its potential as a backup to existing antitubercular drugs . The related 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles have shown efficacy in mouse models of acute tuberculosis infection. These findings suggest that derivatives of this compound could be valuable in the treatment of tuberculosis, especially given the ongoing need for new medications due to antibiotic resistance.
Neglected Tropical Diseases
The same class of compounds has displayed interesting activity against Chagas disease, a neglected tropical disease . This indicates that the compound may hold promise for developing treatments for diseases that currently have limited therapeutic options.
Anticancer Potential
Imidazo[2,1-b][1,3]thiazoles, which are structurally related to the compound, have been recognized for their potential as anticancer agents . They are part of a broader group of pharmaceuticals with a range of applications, including antiviral drugs, antioxidants, immunomodulatory, and tuberculostatic agents.
Antimicrobial Properties
Benzo[d]imidazo[2,1-b]thiazoles, a closely related structure, have been reported to possess powerful antimicrobial properties . This suggests that the compound could be explored for its use in treating various bacterial infections.
Antiprotozoal and Antibacterial Applications
Derivatives of imidazole, which is part of the compound’s structure, have shown a wide range of biological activities, including antibacterial and antiprotozoal effects . This broad spectrum of activity makes it a candidate for further research in the development of new drugs to overcome antimicrobial resistance.
Anti-inflammatory and Antipyretic Uses
The imidazole derivatives are also known for their anti-inflammatory and antipyretic (fever-reducing) activities . This could make the compound a useful addition to the range of non-steroidal anti-inflammatory drugs (NSAIDs) and fever reducers currently available.
Antihelmintic and Antifungal Effects
The imidazo[2,1-b][1,3]thiazole skeleton has been utilized for its anthelmintic (anti-parasitic worm) and antifungal capabilities . This points to the potential use of the compound for the treatment of parasitic worm infections and fungal diseases.
Kinase Inhibition and Neuroprotective Properties
Benzo[d]imidazo[2,1-b]thiazoles have been identified as kinase inhibitors and have potential neuroprotective properties . This could lead to applications in the treatment of diseases like Alzheimer’s and other neurodegenerative conditions.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a part of a collection of unique chemicals provided by Sigma-Aldrich
Mode of Action
Compounds with similar structures have been shown to exhibit anti-inflammatory activity through the inhibition of prostaglandin biosynthesis
Biochemical Pathways
If the compound does indeed inhibit prostaglandin biosynthesis as suggested by its structural similarity to other compounds , it could potentially affect the arachidonic acid pathway and other related inflammatory response pathways.
Result of Action
Compounds with similar structures have shown potential anticancer activity
Future Directions
properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S2/c1-19-9-11(8-16-19)24(21,22)18-13-5-3-2-4-12(13)14-10-20-6-7-23-15(20)17-14/h2-5,8-10,18H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAOCJCCOZXXIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.